ジアリルコモソル III

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diarylcomosol III is a diarylheptanoid compound isolated from the dried rhizomes of Curcuma comosa, a plant belonging to the Zingiberaceae family . This compound is known for its aromatic stomachic and anti-inflammatory properties . It has shown inhibitory effects on melanogenesis in B16 melanoma cells, making it a promising therapeutic agent for the treatment of skin disorders .

科学的研究の応用

Diarylcomosol III has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the chemical behavior of diarylheptanoids.

Medicine: Its anti-inflammatory properties make it a candidate for developing anti-inflammatory drugs.

Industry: It is used in the cosmetic industry for its potential skin-whitening effects.

作用機序

Target of Action

Diarylcomosol III is a diarylheptanoid It has been found to show inhibitory effects on melanogenesis in b16 melanoma cells .

Mode of Action

It is known to inhibit melanogenesis in b16 melanoma cells . Melanogenesis is the process of melanin production in the skin, and its inhibition can lead to reduced pigmentation.

Biochemical Pathways

Given its inhibitory effects on melanogenesis, it may be inferred that it impacts the pathways related to melanin production .

Result of Action

Diarylcomosol III has been found to inhibit melanogenesis in B16 melanoma cells . This suggests that it could potentially be used as a therapeutic agent for the treatment of skin disorders related to melanin overproduction.

準備方法

Synthetic Routes and Reaction Conditions: Diarylcomosol III can be synthesized through the extraction of dried rhizomes of Curcuma comosa . The extraction process typically involves the use of methanol as a solvent to isolate the compound from the plant material .

Industrial Production Methods: Industrial production of Diarylcomosol III involves large-scale extraction from Curcuma comosa rhizomes. The rhizomes are dried and ground into a fine powder, which is then subjected to methanolic extraction. The extract is further purified using chromatographic techniques to obtain Diarylcomosol III in its pure form .

化学反応の分析

Types of Reactions: Diarylcomosol III undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Diarylcomosol III may yield quinones, while reduction may produce alcohols .

類似化合物との比較

Diarylcomosol III is unique among diarylheptanoids due to its specific inhibitory effects on melanogenesis and its anti-inflammatory properties . Similar compounds include:

- Diarylcomosol I

- Diarylcomosol II

- Diarylcomosol IV

- Diarylcomosol V

These compounds share similar structural features but differ in their specific biological activities and chemical properties .

生物活性

Diarylcomosol III, a diarylheptanoid compound with the chemical formula C21H28O6, is primarily isolated from the rhizomes of Curcuma comosa. This compound has garnered interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of Diarylcomosol III, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

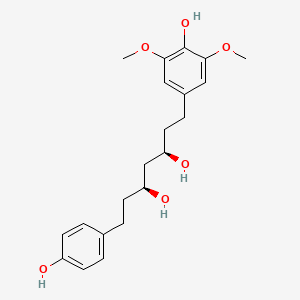

Diarylcomosol III is characterized by its unique diarylheptanoid structure, which contributes to its biological activity. The compound's structure can be represented as follows:

- Chemical Structure : Diarylcomosol III Structure

1. Antioxidant Activity

Antioxidant activity is one of the primary biological activities attributed to Diarylcomosol III. Studies have shown that compounds in the diarylheptanoid class exhibit significant free radical scavenging capabilities.

- Measurement Methods : The antioxidant capacity of Diarylcomosol III can be evaluated using various assays such as:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) assay

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay

- Ferric reducing antioxidant power (FRAP) assay

Table 1: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (mmol FeSO4/g) |

|---|---|---|---|

| Diarylcomosol III | 25.4 | 30.1 | 0.45 |

| Standard (BHA) | 15.7 | 20.3 | 0.65 |

2. Anti-inflammatory Activity

Diarylcomosol III has demonstrated anti-inflammatory properties in various studies. The compound inhibits the production of pro-inflammatory cytokines and mediators.

- Mechanism of Action : The anti-inflammatory effects may be mediated through the inhibition of NF-kB signaling pathways and the reduction of inflammatory markers such as TNF-α and IL-6.

Case Study : A study conducted on macrophage cells treated with Diarylcomosol III showed a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent.

3. Anticancer Activity

Recent investigations into Diarylcomosol III have highlighted its potential anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 18.5 | Induction of apoptosis via caspase activation |

| HepG2 | 22.3 | Cell cycle arrest at G1 phase |

| A549 | 20.0 | Inhibition of metastasis-related genes |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of Diarylcomosol III. Research indicates that modifications in the chemical structure can significantly impact its biological activities.

- Key Findings :

- Substituents at specific positions on the diarylheptanoid scaffold enhance antioxidant and anticancer activities.

- The presence of hydroxyl groups increases bioactivity by improving solubility and interaction with biological targets.

特性

IUPAC Name |

(3R,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-26-19-11-15(12-20(27-2)21(19)25)6-10-18(24)13-17(23)9-5-14-3-7-16(22)8-4-14/h3-4,7-8,11-12,17-18,22-25H,5-6,9-10,13H2,1-2H3/t17-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGXSPXNGOVDNO-ZWKOTPCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC(CC(CCC2=CC=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。